Genfatinib-d3 (Imatinib-d3)

Beschreibung

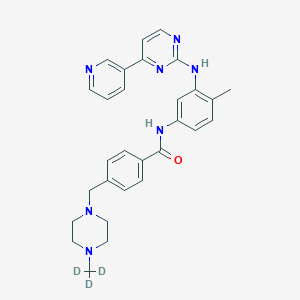

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deuterated Precision: Technical Guide to Genfatinib-d3 (Imatinib-d3)

The following technical guide is structured to address the specific chemical identity, physicochemical properties, and bioanalytical applications of the compound designated by CAS 1134803-18-1.

Editorial Note on Nomenclature: CAS 1134803-18-1 is chemically defined as Imatinib-d3 (specifically labeled on the N-methyl piperazine moiety). While some chemical vendors list this under the synonym "Genfatinib-d3," it is the deuterated analog of Imatinib (Gleevec), a tyrosine kinase inhibitor used in Chronic Myeloid Leukemia (CML). It is not a derivative of Gefitinib (Iressa), despite the phonetic similarity. This guide proceeds with the scientifically accurate identification: Imatinib-d3 .

CAS: 1134803-18-1 | Core Application: Bioanalytical Internal Standard & Metabolic Probe

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Genfatinib-d3 (Imatinib-d3) is a stable isotope-labeled analog of the tyrosine kinase inhibitor Imatinib. The deuterium substitution occurs at the N-methyl group of the piperazine ring. This specific labeling site is critical because it corresponds to the primary site of metabolic oxidation by CYP3A4.

Chemical Specifications

| Property | Specification |

| Common Name | Imatinib-d3 (Genfatinib-d3) |

| IUPAC Name | 4-[(4-methyl-d3-piperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

| CAS Number | 1134803-18-1 |

| Molecular Formula | |

| Molecular Weight | 496.65 g/mol (Parent Imatinib: 493.60 g/mol ) |

| Isotopic Purity | |

| Solubility | DMSO ( |

| pKa | ~8.1 (Piperazine nitrogen), ~3.7 (Pyridine) |

| Appearance | White to off-white or light yellow solid |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the deuterated N-methyl group on the piperazine ring, which differentiates it from the parent compound.

Figure 1: Structural logic of Imatinib-d3. The d3-labeling (Green) effectively "caps" the metabolic soft spot (Yellow) of the piperazine ring.

Part 2: The Kinetic Isotope Effect (KIE) & Metabolic Stability

Understanding the placement of the deuterium atoms is vital for experimental design. In CAS 1134803-18-1, the deuterium is located on the N-methyl group.

Impact on CYP3A4 Metabolism

The primary metabolic pathway for Imatinib is N-demethylation via CYP3A4 to form the active metabolite N-desmethyl imatinib (CGP 74588) .

-

C-H Bond vs. C-D Bond: The Carbon-Deuterium bond is stronger (lower zero-point energy) than the Carbon-Hydrogen bond.

-

Primary KIE: Because the C-H bond cleavage at the methyl group is the rate-limiting step in N-demethylation, replacing H with D significantly slows this reaction (

).

Implication for Researchers:

-

As an Internal Standard (IS): Ideally, an IS should co-elute and behave identically to the analyte. However, due to the KIE and slight lipophilicity changes, Imatinib-d3 may show a marginal retention time shift or differential matrix suppression if the chromatographic gradient is very shallow.

-

As a Metabolic Probe: It can be used to "switch off" the N-demethylation pathway to study secondary metabolic routes (e.g., oxidation of the piperazine ring itself).

Figure 2: The Primary Kinetic Isotope Effect. Deuteration at the N-methyl site hinders CYP3A4-mediated demethylation.

Part 3: Bioanalytical Protocol (LC-MS/MS)

The most common application for CAS 1134803-18-1 is as an Internal Standard (IS) for the quantification of Imatinib in human plasma. The following protocol utilizes Protein Precipitation (PPT), which is robust for high-throughput clinical settings.

Experimental Workflow

Reagents:

-

Stock Solution: 1 mg/mL Imatinib-d3 in DMSO (Store at -20°C).

-

Working IS Solution: Dilute stock to 500 ng/mL in Methanol.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Protocol:

-

Sample Aliquoting: Transfer 50 µL of patient plasma (K2EDTA) into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (Imatinib-d3, 500 ng/mL). Vortex gently for 10 seconds.

-

Why: Adding IS before extraction corrects for recovery losses and pipetting errors.

-

-

Protein Precipitation: Add 150 µL of cold Acetonitrile. Vortex vigorously for 1 minute.

-

Mechanism:[2] Organic solvent denatures plasma proteins, releasing bound drug and precipitating the protein mass.

-

-

Centrifugation: Centrifuge at 13,000 rpm (approx 16,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water/0.1% FA).

-

Why: Diluting with aqueous phase ensures better peak shape during early elution on the reverse-phase column.

-

-

Injection: Inject 5 µL into the LC-MS/MS system.

Mass Spectrometry Parameters (MRM)

Optimization of Multiple Reaction Monitoring (MRM) transitions is critical to avoid "cross-talk" between the parent and the deuterated standard.

| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| Imatinib | ESI (+) | 494.3 | 394.2 | 25 | Loss of N-methyl piperazine |

| Imatinib-d3 | ESI (+) | 497.3 | 394.2 | 25 | Critical: Product ion is identical! |

Technical Insight on Cross-Talk: Notice that the product ion (394.2) is the same for both Imatinib and Imatinib-d3. This is because the fragmentation usually cleaves the piperazine ring off the benzamide core. The d3-label is on the piperazine part that is lost.

-

Risk: If the mass resolution of Q1 (Quadrupole 1) is poor, 494.3 might bleed into 497.3.

-

Alternative Transition: If high background is observed, use the transition that retains the piperazine ring:

-

Imatinib-d3 Alt: 497.3

86.1 (N-methyl-d3-piperazine fragment).

-

Part 4: Handling, Stability & Storage

To maintain the integrity of the deuterated signal, strict adherence to storage protocols is required. Deuterium exchange with protic solvents is generally negligible for C-D bonds (unlike O-D or N-D), but chemical degradation remains a risk.

-

Hygroscopicity: The salt forms (Mesylate) are hygroscopic. Keep desiccated.

-

Light Sensitivity: Imatinib is photosensitive. Store solids and solutions in amber vials.

-

Solvent Compatibility:

-

Recommended: DMSO (Stock), Methanol (Working).

-

Avoid: Storing in aqueous buffers for >24 hours due to potential hydrolysis of the amide bond over time.

-

References

-

PubChem Database. (2024). Imatinib-d3 (Compound CID 44150597). National Center for Biotechnology Information. [Link]

- van Erp, N. P., et al. (2013). "Quantification of imatinib in human plasma by LC-MS/MS: A systematic review." Therapeutic Drug Monitoring.

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Technical Whitepaper: Characterization and Application of Gefitinib-d3 (Genfatinib)

Topic: Genfatinib-d3 (Gefitinib-d3) Molecular Weight and Isotopic Purity Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists

Executive Summary & Disambiguation

Note on Nomenclature: "Genfatinib" is identified in technical literature and databases as a common misspelling or phonetic variation of Gefitinib (marketed as Iressa). This guide addresses the stable isotope-labeled internal standard Gefitinib-d3 , a critical reagent for the precise quantification of Gefitinib in biological matrices via LC-MS/MS.

Gefitinib-d3 serves as a surrogate analyte to correct for matrix effects, extraction efficiency, and ionization variability during the bioanalysis of the parent drug. This whitepaper details its physicochemical properties, isotopic purity requirements, and validated experimental protocols for its application in pharmacokinetic (PK) studies.

Chemical Identity and Physicochemical Specifications[1]

The incorporation of three deuterium atoms (d3) typically occurs at the methoxy group on the quinazoline core. This modification creates a mass shift sufficient to distinguish the internal standard (IS) from the analyte while maintaining identical chromatographic behavior.

Table 1: Comparative Physicochemical Profile

| Feature | Gefitinib (Analyte) | Gefitinib-d3 (Internal Standard) |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | N-(3-chloro-4-fluorophenyl)-7-(methoxy-d3 )-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |

| CAS Number | 184475-35-2 | 1173976-40-3 |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | C₂₂H₂₁D₃ ClFN₄O₃ |

| Average Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 446.90 g/mol | 449.92 g/mol |

| Monoisotopic Mass | 446.1521 Da | 449.1709 Da |

| Mass Shift | — | +3.0188 Da |

| Solubility | DMSO (>20 mg/mL), Methanol (Slight) | DMSO, Methanol |

| pKa | 5.4, 7.2 | 5.4, 7.2 (negligible isotope effect) |

Isotopic Purity and Quantitative Integrity

Defining Isotopic Purity

For quantitative mass spectrometry, "Isotopic Purity" refers to the enrichment level of the desired isotopologue (d3) relative to the unlabeled (d0) and partially labeled (d1, d2) species.

-

Requirement: High-grade Gefitinib-d3 typically requires ≥99 atom % D .

-

Critical Parameter: The contribution of d0 (unlabeled Gefitinib) within the d3 standard must be negligible (<0.1%).

The "Cross-Talk" Phenomenon

If the Gefitinib-d3 standard contains significant traces of d0-Gefitinib, the internal standard itself will contribute to the analyte signal. This causes:

-

Overestimation of Gefitinib concentration in study samples.

-

Non-linearity at the lower limit of quantification (LLOQ).

Verification Protocol: Inject a high concentration of Gefitinib-d3 (e.g., 1,000 ng/mL) and monitor the MRM transition of the analyte (447.2 → 128.2). Any signal detected indicates isotopic impurity (d0 contamination).

Experimental Protocol: LC-MS/MS Method Validation

The following protocol outlines a robust workflow for quantifying Gefitinib in human plasma using Gefitinib-d3.

Sample Preparation (Protein Precipitation)

-

Rationale: Simple precipitation is preferred over Liquid-Liquid Extraction (LLE) for Gefitinib due to its high recovery and compatibility with the polar morpholine moiety.

-

Step 1: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Step 2: Add 200 µL of Internal Standard Working Solution (Gefitinib-d3 at 200 ng/mL in Acetonitrile).

-

Step 3: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Step 4: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Step 5: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 × 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (provides protonation source).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0.0–0.5 min: 10% B

-

0.5–3.0 min: 10% → 90% B (Linear Ramp)

-

3.0–4.0 min: 90% B (Wash)

-

4.1–6.0 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode. The morpholine nitrogen is the primary site of protonation.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| Gefitinib | 447.2 [M+H]⁺ | 128.1 | 35 | 45 |

| Gefitinib-d3 | 450.2 [M+H]⁺ | 128.1 | 35 | 45 |

Note: The product ion at m/z 128.1 corresponds to a fragment of the morpholine/propoxy side chain or the quinazoline core that does not retain the methoxy label. While the product ions are identical, the precursor mass shift (+3 Da) provides sufficient selectivity.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical flow from sample extraction to data acquisition, highlighting the critical role of the Internal Standard.

Caption: Workflow for the quantification of Gefitinib using Gefitinib-d3 as an internal standard, ensuring correction for extraction variability.

Stability and Handling

-

Storage: Store Gefitinib-d3 powder at -20°C under desiccated conditions.

-

Stock Solution: Prepare primary stock (1 mg/mL) in DMSO . This solution is stable for 6 months at -20°C.

-

Working Solution: Dilute stock into Methanol/Water (50:50) for daily use. Avoid storing dilute working solutions (<100 ng/mL) in glass vials for >24 hours due to potential adsorption.

-

Light Sensitivity: Gefitinib is light-sensitive. Perform all extractions under low-light conditions or use amber glassware.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44158624, Gefitinib-d3. Retrieved from [Link]

-

Waters Corporation. A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Retrieved from [Link]

-

Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters [mdpi.com]

- 9. waters.com [waters.com]

- 10. Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

structure of deuterated Imatinib internal standard

Technical Monograph: Structural Dynamics and Bioanalytical Application of Deuterated Imatinib (Imatinib-d )

Executive Summary & Core Rationale

In the high-stakes environment of therapeutic drug monitoring (TDM) and pharmacokinetic profiling, the accuracy of Imatinib (Gleevec) quantification is non-negotiable. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Imatinib-d

This guide moves beyond basic method descriptions to explore the structural mechanics of Imatinib-d

Molecular Architecture and Isotopic Design

The Structural Anchor: Why Piperazine?

Imatinib (

The industry-standard internal standard is Imatinib-d

-

Label Position: The eight deuterium atoms are located on the piperazine ring carbons.

-

Chemical Formula:

-

Monoisotopic Mass: 501.6 Da (Protonated

)

Scientist's Insight - The "Why":

We label the piperazine ring rather than the amide or amine protons because protons on heteroatoms (N-H, O-H) are "exchangeable." In an aqueous mobile phase, deuterium on nitrogen would rapidly exchange with solvent hydrogen (

Fragmentation Kinetics & The "Shared Fragment" Risk

Understanding the collision-induced dissociation (CID) of Imatinib is critical for transition selection.

-

Primary Fragmentation: The weakest bond is the amide linkage connecting the piperazine-methyl-benzoyl moiety to the amine-pyrimidine core.

-

The Conundrum:

-

Analyte (Imatinib): Precursor 494.3

Product 394.2 (Loss of N-methylpiperazine). -

IS (Imatinib-d

): Precursor 502.3

-

Critical Technical Note: Because the deuterium label is located on the leaving group (the piperazine ring), both the analyte and the IS produce the same product ion (m/z 394.2) .

-

Risk: If the Q1 (quadrupole 1) isolation window is too wide, or if there is isotopic impurity, "crosstalk" can occur.

-

Mitigation: A mass shift of +8 Da is sufficient for modern quadrupoles to resolve the precursors completely. However, a more specific transition exists: monitoring the piperazine fragment itself (494

217 for Imatinib; 502

Visualization: Fragmentation Pathway

The following diagram illustrates the cleavage logic and the shared product ion phenomenon.

Caption: Comparative fragmentation pathways of Imatinib and Imatinib-d8. Note the convergence on the m/z 394.2 ion (red), requiring strict precursor separation.

Mass Spectrometry & Chromatographic Dynamics

The Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than hydrogen due to the lower zero-point vibrational energy of the C-D bond, which shortens the bond length and reduces the molar volume.

-

Result: In Reverse Phase Chromatography (RP-LC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.

-

Operational Impact: For Imatinib-d

, this shift is usually negligible (< 0.05 min). However, integration windows must be wide enough to capture both peaks if they separate slightly. If they separate too much, the IS fails to correct for matrix suppression occurring at the exact elution time of the analyte.

Optimized MRM Transitions

The following table summarizes the recommended Mass Spectrometry parameters (ESI+ mode).

| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Specificity |

| Imatinib | 494.3 | 394.2 | 50 | 35 | High Intensity (Standard) |

| Imatinib | 494.3 | 217.1 | 50 | 45 | High Specificity |

| Imatinib-d | 502.4 | 394.2 | 50 | 35 | High Intensity (Shared Fragment) |

| Imatinib-d | 502.4 | 225.2 | 50 | 45 | High Specificity (Retained Label) |

Experimental Protocol: Self-Validating Workflow

This protocol uses Protein Precipitation (PPT), which is robust, inexpensive, and minimizes adsorptive losses of the hydrophobic Imatinib molecule.

Reagents & Preparation

-

Stock Solution: Dissolve Imatinib-d

in DMSO (1 mg/mL). Stable at -20°C for 6 months. -

Working IS Solution: Dilute Stock to 500 ng/mL in Methanol.

-

Matrix: Human Plasma (

EDTA).

Step-by-Step Extraction

-

Aliquot: Transfer 50

L of plasma into a 1.5 mL Eppendorf tube. -

IS Addition: Add 10

L of Working IS Solution (Imatinib-d-

Why: Adding IS before precipitation ensures it binds to the matrix and experiences the same extraction forces as the analyte.

-

-

Precipitation: Add 200

L of ice-cold Acetonitrile containing 0.1% Formic Acid.-

Why Formic Acid? Acidification breaks protein-drug binding and improves recovery.

-

-

Agitation: Vortex vigorously for 1 min.

-

Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

-

Transfer: Transfer 100

L of supernatant to an autosampler vial containing 100-

Why Dilute? Injecting pure acetonitrile can cause "solvent effects" (peak fronting) on early eluting peaks. Water matches the initial mobile phase strength.

-

LC-MS/MS Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5

m. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate 10% B.

-

Workflow Diagram

Caption: Optimized bioanalytical workflow for Imatinib quantification using Imatinib-d8.

Validation & Quality Assurance (FDA/EMA)

To ensure scientific integrity, the following validation parameters must be met:

Cross-Signal Contribution (Crosstalk)

Because Imatinib and Imatinib-d

-

Test: Inject a ULOQ (Upper Limit of Quantification) sample of Imatinib without IS. Monitor the IS channel (502

394).[1] -

Acceptance: The signal in the IS channel must be

5% of the average IS response. -

Test: Inject a blank sample with IS only. Monitor the Analyte channel (494

394). -

Acceptance: The signal must be

20% of the LLOQ (Lower Limit of Quantification).

Linearity & Sensitivity

-

Range: 10 ng/mL to 5000 ng/mL (covers clinically relevant trough and peak levels).

-

Weighting:

linear regression is required due to the wide dynamic range (heteroscedasticity).

Stability

Imatinib is stable in plasma, but N-oxide metabolites can revert to the parent drug under strong reducing conditions. Ensure samples are not subjected to high heat or strong reducing agents during processing.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]

-

PubChem Compound Summary. (2023). Imatinib Mesylate (CID 123596).[3] National Center for Biotechnology Information. [Link]

- Kretz, O., et al. (2020). Metabolism of Imatinib in humans: identification of the major metabolites. Chemical Research in Toxicology. (Contextualizing the N-methylpiperazine metabolic stability).

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Introduction: The Critical Role of Stability in Preclinical Research

An In-depth Technical Guide to the Storage Conditions and Stability of Gefitinib-d3 (Genfatinib-d3)

A Note on Nomenclature: This guide addresses the storage and stability of Gefitinib-d3. It is presumed that the requested topic "Genfatinib-d3" is a likely misspelling of "Gefitinib-d3," a deuterated analog of the well-established tyrosine kinase inhibitor, Gefitinib.

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, belonging to the quinazoline class of compounds.[1] It is a cornerstone therapeutic agent in the treatment of non-small cell lung cancer, particularly in patients with activating EGFR mutations.[1] The introduction of deuterium into the Gefitinib molecule to create Gefitinib-d3 is a strategic modification aimed at improving its pharmacokinetic profile. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can increase the metabolic stability of a drug by strengthening the carbon-deuterium (C-D) bond, making it more resistant to enzymatic cleavage.[2][3] This enhanced stability can lead to a longer half-life and potentially a more favorable toxicity profile.[2][3]

However, the very nature of this modification necessitates a thorough understanding of the compound's storage and stability characteristics to ensure the integrity of research data. Degradation of the active pharmaceutical ingredient (API) can lead to inaccurate quantification, altered biological activity, and the formation of potentially confounding impurities. This guide provides a comprehensive overview of the best practices for the storage and handling of Gefitinib-d3 and outlines a robust methodology for assessing its stability.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of Gefitinib-d3. The following recommendations are based on general guidelines for tyrosine kinase inhibitors and deuterated compounds.

Solid (Powder) Form:

For solid Gefitinib-d3, the primary concerns are temperature, moisture, and light.

| Storage Condition | Temperature | Duration | Rationale |

| Long-Term Storage | -20°C | Up to 3 years | Minimizes the rate of potential solid-state degradation reactions. |

| Short-Term Storage | 4°C | Up to 2 years | Suitable for working stock that is accessed more frequently. |

Table 1: Recommended Storage Conditions for Solid Gefitinib-d3.[4]

It is crucial to store the solid compound in a tightly sealed container in a cool, well-ventilated, and dry area, away from direct sunlight and sources of ignition.[4]

Solutions:

Gefitinib-d3 is often dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), for in vitro experiments. Solutions are generally less stable than the solid form.

| Storage Condition | Temperature | Duration | Rationale |

| Long-Term Storage | -80°C | Up to 2 years | The ultra-low temperature significantly slows down degradation in solution. |

| Short-Term Storage | -20°C | Up to 1 month | Appropriate for stock solutions that will be used in the near future. Minimize freeze-thaw cycles. |

Table 2: Recommended Storage Conditions for Gefitinib-d3 in Solution (e.g., DMSO).[4][5]

Key Handling Practices:

-

Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Aliquot stock solutions into smaller, single-use volumes.

-

Use of Desiccants: For solid compounds, especially when stored at 4°C, a desiccant can help prevent moisture absorption.

-

Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidative degradation.

Assessing the Stability of Gefitinib-d3: A Methodical Approach

A comprehensive stability assessment involves both long-term/accelerated storage studies and forced degradation studies. The goal is to identify conditions that affect the compound's integrity and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method that can separate the intact drug from its degradants.

Caption: Key stress conditions for forced degradation studies of Gefitinib-d3.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of Gefitinib-d3 in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose both the solid compound and a solution to high temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose a solution to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize acidic and basic samples to stop the degradation reaction before analysis.

-

Analysis: Analyze all samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection.

Stability-Indicating Method Development

The analytical method must be able to resolve the parent Gefitinib-d3 peak from all potential degradation products and impurities.

Caption: Workflow for developing a stability-indicating HPLC method.

Key Considerations for Deuterated Compounds:

-

H/D Back-Exchange: A critical aspect of stability for deuterated compounds is the potential for the deuterium to exchange back to hydrogen, especially in aqueous solutions at certain pH values. This can negate the benefits of deuteration. NMR spectroscopy is an excellent tool for assessing the isotopic purity and detecting any H/D back-exchange.[6]

-

Isotopic Purity: The analytical method should also be capable of confirming the isotopic purity of the compound over time. Mass spectrometry is particularly useful for this, as it can distinguish between the deuterated and non-deuterated forms.[6]

Potential Degradation Pathways

Based on the quinazoline structure of Gefitinib, potential degradation pathways include:

-

Hydrolysis: The ether linkages and the secondary amine in the Gefitinib structure could be susceptible to hydrolysis under strong acidic or basic conditions.

-

Oxidation: The morpholine and other nitrogen-containing moieties could be sites of oxidation.

-

Photodegradation: Aromatic systems like the quinazoline core can be susceptible to degradation upon exposure to UV light.

The identification of degradation products through techniques like high-resolution MS/MS and NMR is essential for a complete stability profile.[7]

Conclusion

The use of deuterated compounds like Gefitinib-d3 offers exciting possibilities in drug development by enhancing metabolic stability. However, this advantage can only be realized if the compound's integrity is maintained throughout its lifecycle. A rigorous approach to storage, handling, and stability testing is not just a matter of good laboratory practice; it is a fundamental requirement for generating reliable and reproducible scientific data. By implementing the protocols and best practices outlined in this guide, researchers can ensure the quality of their Gefitinib-d3 samples and the validity of their experimental outcomes.

References

- MedChemExpress. (n.d.). Tyrosine kinase inhibitor-SDS.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123631, Gefitinib.

- Selleck Chemicals. (n.d.). Tyrosine Kinase Inhibitor Library.

- BenchChem. (2025). Technical Support Center: Best Practices for Deuterated Compound Stability.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60750, Gemcitabine.

- Riva, E., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176870, Erlotinib.

- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53235510, Infigratinib.

- GlobalData. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Retrieved from a hypothetical source based on the content.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10184653, Afatinib.

- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.

- Macmillan Cancer Support. (n.d.). Tyrosine kinase inhibitors (TKIs) for CML.

- BenchChem. (2025). O-Desmethyl gefitinib D8 stability issues in biological matrices.

- BenchChem. (2025). Technical Support Center: Tyrosine Kinase Inhibitors.

- Griffin, C. E., et al. (2016). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. Clinical Journal of Oncology Nursing.

Sources

- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist’s Guide to the Synthesis and Characterization of Stable Isotope Labeled Imatinib

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of stable isotope-labeled (SIL) Imatinib. Imatinib is a cornerstone of targeted cancer therapy, and its isotopically labeled analogues are indispensable tools in drug metabolism, pharmacokinetic (DMPK) studies, and quantitative bioanalysis.[1] We will delve into the strategic considerations for selecting labeling positions, detail robust synthetic methodologies based on established routes, and outline a self-validating analytical workflow to ensure the final product's identity, purity, and isotopic enrichment. This document is intended for researchers, medicinal chemists, and drug development professionals who require high-quality, well-characterized SIL Imatinib for their research endeavors.

Introduction: The Rationale for Stable Isotope Labeling of Imatinib

Imatinib, a 2-phenylaminopyrimidine derivative, is a potent tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.[2][3] To fully understand its in-vivo behavior—absorption, distribution, metabolism, and excretion (ADME)—and to develop robust quantitative assays, researchers rely on isotopically labeled versions of the drug.

Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and do not alter the physicochemical properties of the parent molecule.[4] Their incorporation provides a mass shift that is readily detectable by mass spectrometry (MS), making them ideal internal standards for quantitative LC-MS assays and invaluable tracers for metabolic fate studies.[1][4] The choice of isotope and labeling position is a critical first step, dictated by the intended application and the metabolic profile of the drug. For instance, a label on a metabolically labile position might be shed, rendering the tracer useless, while a label on a stable core fragment ensures that all metabolites derived from that core can be tracked.

This guide will focus on a common and robust strategy: the introduction of ¹³C and/or ¹⁵N atoms into the pyrimidine core of Imatinib. This approach ensures metabolic stability and provides a clear mass signature for analytical detection.

Strategic Synthesis of Labeled Imatinib: A Multi-step Approach

The synthesis of Imatinib is a well-documented, multi-step process involving the sequential assembly of several key intermediates.[2][5] The most effective strategy for isotopic labeling is to introduce the label via a commercially available or readily synthesized labeled precursor early in the synthetic sequence.

Two major industrial routes for synthesizing Imatinib have been established, primarily differing in the sequence of the pyrimidine ring cyclization.[5][6] A common and adaptable route for labeling involves:

-

Formation of a labeled guanidine derivative.

-

Condensation with a β-ketoester equivalent to form the labeled pyrimidine core.

-

Reduction of a nitro group to an amine.

-

Amide bond formation with the benzamide side chain.

Our focus will be on a convergent synthesis that leverages a labeled guanidine to construct the central pyrimidine ring, a strategy analogous to that used for radiolabeling with ¹⁴C.[8]

Logical Workflow for Labeled Imatinib Synthesis

The following diagram illustrates the high-level strategy, highlighting the introduction of the stable isotope label via a key building block.

Caption: High-level strategy for introducing a stable isotope label.

Experimental Protocol: Synthesis of [¹³C,¹⁵N₂]-Imatinib

This protocol details a representative synthesis adapted from established literature routes to produce Imatinib labeled in the pyrimidine ring.[5][8] This specific labeling provides a +3 Da mass shift, offering a distinct signal for mass spectrometry.

Causality Behind Choices:

-

Labeled Precursor: Commercially available [¹³C,¹⁵N₂]-Guanidine Hydrochloride is chosen for its direct incorporation into the metabolically stable pyrimidine core.

-

Reaction Conditions: The use of a base like sodium hydroxide in isopropanol for the cyclization is a standard, high-yielding method for forming the pyrimidine ring.[9]

-

Purification: Multi-step purification involving extraction, precipitation, and final polishing by preparative HPLC is crucial to meet the stringent purity requirements (>98%) for use as an analytical standard.[10]

Step-by-Step Methodology

Caption: Final amidation step workflow for labeled Imatinib synthesis.

A. Synthesis of N-(5-Amino-2-methylphenyl)-[¹³C,¹⁵N₂]-4-(3-pyridyl)-2-pyrimidinamine (Labeled Intermediate)

-

Guanidine Formation: React 2-methyl-5-nitroaniline with [¹³C,¹⁵N₂]-cyanamide (generated from labeled guanidine) to form the labeled guanidine nitrate intermediate. This is a critical step where the label is incorporated.

-

Cyclization: Condense the labeled guanidine intermediate with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in the presence of a base (e.g., NaOH) in a solvent like isopropanol, followed by heating under reflux for 12-24 hours.[9]

-

Nitro Reduction: After work-up, reduce the nitro group of the resulting pyrimidine compound to an amine. A common method is catalytic hydrogenation using Pd/C in a solvent like THF or ethanol.[9] This yields the key labeled amine intermediate.

B. Final Coupling to Yield [¹³C,¹⁵N₂]-Imatinib

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the labeled amine intermediate (1.0 equivalent) in anhydrous pyridine.

-

Acylation: Cool the solution to 0-5°C in an ice bath. Add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.05 equivalents) in a suitable solvent like dichloromethane dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. This crude product is then carried forward for purification.

Purification and Characterization: A Self-Validating System

The trustworthiness of any subsequent study using SIL Imatinib hinges on its purity and accurate characterization. A multi-pronged analytical approach is mandatory.

Analytical Workflow

Caption: Workflow for purification and analytical validation.

1. Purification:

-

Technique: High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (e.g., C18) is the gold standard for purifying Imatinib and its analogues.[11]

-

Mobile Phase: An MS-compatible mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid or 10 mM ammonium formate, should be used.[10] This allows for direct analysis of collected fractions by mass spectrometry.

2. Characterization & Data Presentation: The final product must be analyzed by a suite of orthogonal techniques to confirm its identity, purity, and isotopic incorporation.

| Analytical Test | Purpose | Expected Result for [¹³C,¹⁵N₂]-Imatinib |

| HPLC-UV (265 nm) | Determine chemical purity and retention time (RT). | Purity ≥ 98.0%. RT should match that of an unlabeled reference standard.[11] |

| High-Resolution MS (HRMS) | Confirm molecular weight and isotopic incorporation. | Observed [M+H]⁺ m/z should be ~3 Da higher than the unlabeled standard. Isotopic pattern should confirm the incorporation of one ¹³C and two ¹⁵N atoms. |

| ¹H NMR | Confirm overall chemical structure. | The proton spectrum should be identical to the unlabeled reference standard, confirming the correct molecular structure. |

| ¹³C NMR | Confirm position of the ¹³C label. | An enhanced signal will be observed for the carbon atom at the labeled position in the pyrimidine ring.[12] |

Conclusion

The synthesis of stable isotope-labeled Imatinib is a challenging but essential process for advancing pharmaceutical research. By strategically introducing isotopic labels into a metabolically robust position and employing a rigorous, multi-step purification and characterization workflow, researchers can produce high-quality SIL-Imatinib. The methodologies described in this guide, grounded in established chemical principles and supported by authoritative literature, provide a reliable framework for obtaining the critical reagents needed for next-generation DMPK and bioanalytical studies.

References

- Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.

-

Patsnap. (n.d.). Synthesis method of imatinib and imatinib mesylate. Retrieved from [Link]

- Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.

-

Kang, J., Lee, J. Y., Park, J. H., & Chang, D. J. (2020). Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals, 63(4), 174-182. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. The synthesis of Imatinib. Retrieved from [Link]

-

Kassahun, K. (2006). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 19(5), 631-642. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

-

Özdemir, Z., et al. (2022). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLoS ONE, 17(1), e0262093. Retrieved from [Link]

- Google Patents. (n.d.). US7550591B2 - Imatinib production process.

-

Kil, K. E., et al. (2007). Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). Nuclear Medicine and Biology, 34(2), 153-163. Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

PubMed. (2011). The use of stable isotope labelling for the analytical chemistry of drugs. Retrieved from [Link]

-

Waters. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. Retrieved from [Link]

-

Market Research Future. (2023). A Comprehensive Guide to the Stable Isotope Labeled Compounds Market. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Various analytical methods for estimation of Imatinib: A review. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. metsol.com [metsol.com]

- 5. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 6. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 7. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Throughput Bioanalysis of Genfatinib in Human Plasma using Genfatinib-d3 as an Internal Standard for LC-MS/MS

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Genfatinib (Icotinib) in human plasma. Genfatinib is a potent, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[1] To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Genfatinib-d3, is employed. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by a fast chromatographic separation. This protocol is designed for high-throughput analysis in clinical and preclinical studies, adhering to the bioanalytical method validation guidelines of the FDA and EMA.[2][3]

Introduction: The Rationale for a Deuterated Internal Standard

Genfatinib is a targeted therapy that competitively inhibits the ATP binding site of the EGFR, a protein that can drive malignant cell growth when mutated.[4] Accurate measurement of its concentration in patient plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies to maximize efficacy while minimizing toxicity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[5] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[6]

To counteract these variabilities, the principle of isotope dilution mass spectrometry (ID-MS) is employed, which involves the use of a stable isotope-labeled internal standard (SIL-IS).[7] A SIL-IS is chemically identical to the analyte but has a slightly greater mass due to the substitution of one or more atoms with a heavier stable isotope, such as deuterium (²H).[6] Genfatinib-d3, by co-eluting with Genfatinib and exhibiting nearly identical behavior during extraction and ionization, provides a reliable reference for correcting potential analytical errors.[6] This approach significantly enhances the method's precision, accuracy, and overall robustness.[8]

Materials and Reagents

-

Analytes: Genfatinib (Icotinib, >99% purity), Genfatinib-d3 (>98% isotopic purity).

-

Biological Matrix: Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Chemicals: Ammonium formate (LC-MS grade).

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Genfatinib and Genfatinib-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Genfatinib primary stock with a 50:50 (v/v) acetonitrile/water mixture to prepare working solutions for calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Genfatinib-d3 primary stock with acetonitrile.

-

Calibration Curve and QC Sample Preparation: Spike blank human plasma with the appropriate Genfatinib working standard solutions to create CCs and QC samples at four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (LQC)

-

Medium QC (MQC)

-

High QC (HQC)

-

Plasma Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation is its simplicity, speed, and suitability for high-throughput workflows.[9] Acetonitrile is an effective solvent for precipitating plasma proteins while ensuring high recovery of small molecule drugs like Genfatinib.[9] A 3:1 solvent-to-plasma ratio is optimal for efficient protein removal without excessive sample dilution.[10]

-

Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL Genfatinib-d3 in acetonitrile). The early addition of the IS is critical to ensure it accounts for variability in all subsequent steps.

-

Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The selection of a C18 reversed-phase column provides excellent retention and separation for moderately non-polar molecules like Genfatinib. The mobile phase, consisting of acetonitrile and water with formic acid and ammonium formate, ensures efficient ionization in positive mode and good peak shape.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 2.5 min, hold for 0.5 min, re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Reaction | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +4500 V |

| Source Temperature | 500°C |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Genfatinib | 392.2 | 293.1 | 35 |

| Genfatinib-d3 | 395.2 | 296.1 | 35 |

Rationale for MRM Transitions: Genfatinib has a molecular weight of 391.4 g/mol .[4] The precursor ion [M+H]⁺ is therefore m/z 392.2. The fragmentation of similar tyrosine kinase inhibitors often involves cleavage at the amide bond or other susceptible bonds in the side chains.[6] A stable and abundant product ion is chosen for quantification. For Genfatinib-d3, a +3 Da shift is observed in both the precursor and product ions, confirming the stability of the deuterium label.

Bioanalytical Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 guideline.[2][3] The validation ensures that the method is suitable for its intended purpose.[3]

Table 4: Summary of Method Validation Results

| Parameter | Result | Acceptance Criteria (ICH M10) |

| Linearity & Range | 1 - 2000 ng/mL (r² > 0.995) | r² ≥ 0.99 |

| Accuracy | Within ± 15% of nominal value (± 20% at LLOQ) | Mean accuracy within ±15% of nominal (±20% at LLOQ) |

| Precision | Intra- and Inter-day CV < 15% (< 20% at LLOQ) | CV ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interference at the retention times of Genfatinib and Genfatinib-d3 in 6 blank plasma lots. | No significant interfering peaks at the analyte and IS retention times. |

| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | CV of IS-normalized matrix factor ≤15%. |

| Recovery | Consistent and reproducible across LQC, MQC, and HQC levels. | Not specified, but should be consistent. |

| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C. | Within ±15% of nominal concentration. |

Results and Discussion

This LC-MS/MS method demonstrates excellent performance for the quantification of Genfatinib in human plasma. The use of the stable isotope-labeled internal standard, Genfatinib-d3, is fundamental to the method's success. As illustrated in the diagram below, the ratio of the analyte signal to the IS signal is used for quantification. This ratiometric approach effectively normalizes variations introduced during sample processing and MS detection, thereby ensuring high precision and accuracy.

The simple protein precipitation protocol allows for rapid sample turnaround, making the method ideal for large-scale clinical studies. The chromatographic conditions provide a short run time with excellent separation from endogenous plasma components, ensuring method selectivity. All validation parameters met the stringent requirements of the ICH M10 guidelines, confirming the method is reliable, reproducible, and fit-for-purpose for regulated bioanalysis.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of Genfatinib in human plasma has been developed and validated. The incorporation of Genfatinib-d3 as an internal standard is key to mitigating analytical variability, thereby providing high-quality data essential for pharmacokinetic and clinical research in drug development. This application note provides a comprehensive protocol that can be readily implemented in bioanalytical laboratories.

References

-

Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. PMC. Available at: [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

-

ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Available at: [Link]

-

Icotinib | C22H21N3O4 | CID 22024915. PubChem. Available at: [Link]

-

A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. PMC. Available at: [Link]

-

ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

-

Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry. Available at: [Link]

-

Icotinib. Wikipedia. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Missouri-St. Louis. Available at: [Link]

-

Development and clinical application of a LC-MS/MS method for simultaneous determination of various tyrosine kinase inhibitors in human plasma. ResearchGate. Available at: [Link]

-

Icotinib, a selective EGF receptor tyrosine kinase inhibitor, for the treatment of non-small-cell lung cancer. PubMed. Available at: [Link]

-

Rapid preparation of human blood plasma for bottom-up proteomics analysis. PMC. Available at: [Link]

-

LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma. PMC. Available at: [Link]

-

Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. Available at: [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

-

ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. Available at: [Link]

-

Best way for t-he precipitation of protein in plasma HPLC. Chromatography Forum. Available at: [Link]

-

Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. PubMed. Available at: [Link]

-

Gefitinib | C22H24ClFN4O3 | CID 123631. PubChem. Available at: [Link]

-

ICH M10 Bioanalytical Method Validation. International Council for Harmonisation. Available at: [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

-

Isotope dilution. Wikipedia. Available at: [Link]

Sources

- 1. Icotinib, a selective EGF receptor tyrosine kinase inhibitor, for the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Icotinib - Wikipedia [en.wikipedia.org]

- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. worldwide.com [worldwide.com]

Application Note: Preparation of Gefitinib-d3 (Genfatinib-d3) Stock Solution for LC-MS/MS

Executive Summary & Nomenclature Clarification

Note on Nomenclature: The term "Genfatinib" appears to be a typographical error for Gefitinib (Iressa), a widely used Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. No registered pharmaceutical or chemical entity exists under the name "Genfatinib" in major chemical repositories (PubChem, CAS, ChemSpider). This protocol is designed for Gefitinib-d3 , the standard deuterated internal standard (IS) used for the quantitative analysis of Gefitinib in biological matrices.[1]

Objective: This guide provides a high-precision protocol for preparing a stable, verified stock solution of Gefitinib-d3. It addresses critical solubility challenges, photosensitivity, and isotopic purity verification to ensure robust LC-MS/MS quantification.

Compound Profile & Safety

Before handling, researchers must acknowledge that Gefitinib is a potent antineoplastic agent. All preparation must occur within a certified chemical fume hood.

| Property | Specification |

| Compound Name | Gefitinib-d3 (ZD1839-d3) |

| CAS Number | 1173976-40-3 (d3 form) |

| Molecular Weight | ~449.93 g/mol (vs. 446.9 g/mol for native) |

| Solubility (DMSO) | High (~20–89 mg/mL) |

| Solubility (Methanol) | Moderate/Low (~20 mg/mL) |

| Solubility (Water) | Insoluble (<1 mg/mL) |

| Stability | Photosensitive; Hygroscopic |

| Storage | -20°C (Solid & Stock Solution) |

Critical Mechanism: Gefitinib is a weak base with pH-dependent solubility.[2] While soluble in acidic environments, it risks precipitation in neutral aqueous buffers. Dimethyl sulfoxide (DMSO) is the mandatory solvent for the primary stock to ensure complete dissolution and long-term stability.

Materials & Equipment

-

Analyte: Gefitinib-d3 (Isotopic purity ≥ 99 atom % D).[3]

-

Primary Solvent: DMSO (LC-MS Grade, anhydrous).

-

Secondary Solvent: Methanol (MeOH) or Acetonitrile (ACN) (LC-MS Grade).

-

Vials: Amber glass vials (silanized preferred) with PTFE-lined caps to prevent adsorption and photodegradation.

-

Weighing: 5-digit analytical balance (0.01 mg readability) with anti-static kit.

Protocol: Stock Solution Preparation

Phase 1: Primary Stock Solution (1 mg/mL in DMSO)

Rationale: DMSO is used because Gefitinib is freely soluble in it, preventing the "micro-precipitation" often seen with methanol stocks that leads to non-linear calibration curves.

-

Equilibration: Allow the Gefitinib-d3 vial to reach room temperature (20–25°C) before opening. Why? Opening a cold vial causes moisture condensation, degrading the hygroscopic solid.

-

Weighing: Accurately weigh 1.00 mg ± 0.05 mg of Gefitinib-d3 into a 1.5 mL amber glass vial. Record the exact mass (e.g., 1.02 mg).

-

Dissolution: Calculate the volume of DMSO required to achieve exactly 1.0 mg/mL (or 2 mM).

-

Formula:

-

Example: For 1.02 mg, add 1020 µL of DMSO.

-

-

Mixing: Vortex for 60 seconds. Sonicate for 5 minutes if any particulate remains. Inspect visually against a dark background; the solution must be crystal clear.

Phase 2: Working Standard Solution (10 µg/mL in MeOH)

Rationale: Direct injection of DMSO can distort chromatographic peak shapes. The working solution acts as an intermediate, diluting the DMSO while keeping the analyte stable in an organic-rich solvent (Methanol).

-

Dilution: Pipette 100 µL of the Primary Stock (1 mg/mL) into a 10 mL volumetric flask (or amber vial).

-

Fill: Dilute to volume with LC-MS grade Methanol .

-

Labeling: Label as "Gefitinib-d3 Working Stock (10 µg/mL)". Include preparation date, solvent composition, and expiration (typically 6 months at -20°C).

Phase 3: Daily Spiking Solution (Variable Concentration)

Rationale: This solution is added directly to samples. The solvent composition should match the initial mobile phase conditions (e.g., 50:50 MeOH:Water) to prevent solvent shock during injection, unless protein precipitation is the extraction method, in which case 100% organic is preferred.

Workflow Visualization

The following diagram illustrates the critical path from solid handling to LC-MS injection, highlighting the solvent transitions necessary to maintain solubility.

Caption: Step-by-step dilution workflow ensuring solubility transition from DMSO (solubility) to Methanol (chromatographic compatibility).

Quality Control (QC) & Validation

Before using the stock for critical assays, you must validate its integrity.[4]

A. Isotopic Purity Check (Blank Test)

Inject a "Zero Sample" (Matrix + IS) and a "Double Blank" (Matrix only).

-

Requirement: The Double Blank must show < 5% of the IS signal at the retention time of Gefitinib-d3.

-

Cross-Talk: Check the native Gefitinib transition channel. The pure Gefitinib-d3 standard should not contribute significant signal to the native analyte channel (M+0).

B. Signal Intensity Verification

Compare the new stock against a previously validated batch or an external reference standard.

-

Acceptance Criteria: The peak area response of the new stock (at equivalent concentration) must be within ±15% of the reference.

C. Stability Monitoring

Gefitinib is susceptible to photodegradation (forming cis-isomers or oxidation products).

-

Indicator: Appearance of split peaks or new peaks at relative retention times (RRT) of ~0.9 or 1.1.

-

Action: If degradation > 5% is observed, discard the stock.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Working Stock | Dilution into aqueous buffer (pH > 7). | Use 100% Methanol for working stocks. Only introduce water at the final spiking step. |

| Low Signal Intensity | Adsorption to glass; Light degradation. | Use silanized amber vials. Verify dissolution in DMSO was complete (sonicate longer). |

| Retention Time Shift | Column overload or pH mismatch. | Ensure final injection solvent matches mobile phase strength. |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123631, Gefitinib. Retrieved from [Link]

-

Sinha, V. R., et al. (2022). Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. National Institutes of Health (PMC). Retrieved from [Link]

-

Alam, P., et al. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods.[5] MDPI Processes. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

Application Note: Robust and High-Throughput Extraction of Genfatinib-d3 from Human Plasma for Pharmacokinetic and Bioequivalence Studies

Introduction

Genfatinib, also known as Icotinib, is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Accurate quantification of Genfatinib in human plasma is paramount for therapeutic drug monitoring (TDM), enabling dose individualization to optimize efficacy and minimize toxicity.[1] Bioanalytical methods for TDM require rigorous validation to ensure data reliability for clinical decision-making.[2][3][4][5]

The use of a stable isotope-labeled internal standard (IS), such as Genfatinib-d3, is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[6][7][8] The deuterated analog co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, effectively compensating for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the assay.[6][7][8][9]

This application note presents a detailed, validated protocol for the efficient extraction of Genfatinib-d3 from human plasma samples. The described liquid-liquid extraction (LLE) method is optimized for high recovery, minimal matrix effects, and compatibility with high-throughput LC-MS/MS analysis. The principles and methodologies outlined herein adhere to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][3][4][5][10][11][12][13][14]

Principle of the Method

The extraction of Genfatinib-d3 from human plasma is achieved through a liquid-liquid extraction (LLE) procedure. This technique partitions the analyte and internal standard from the aqueous plasma matrix into an immiscible organic solvent. The choice of an appropriate organic solvent is critical for achieving high extraction efficiency and selectivity. For tyrosine kinase inhibitors like Genfatinib, solvents such as tert-butyl methyl ether or ethyl acetate are often effective.[1][15] Following extraction, the organic layer is evaporated, and the residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase. This process not only isolates the analyte but also concentrates it, thereby improving the sensitivity of the subsequent analysis.

Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier |

| Genfatinib-d3 | ≥98% | Commercially Available |

| Genfatinib | ≥98% | Commercially Available |

| Human Plasma (K2-EDTA) | Pooled, Drug-Free | Certified Vendor |

| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |

| Methanol | HPLC Grade | Fisher Scientific or equivalent |

| Tert-butyl methyl ether | HPLC Grade | Fisher Scientific or equivalent |

| Formic Acid | LC-MS Grade | Sigma-Aldrich or equivalent |

| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich or equivalent |

| Water | Deionized, 18 MΩ·cm | In-house or commercially sourced |

Experimental Workflow

The overall workflow for the extraction and analysis of Genfatinib-d3 from human plasma is depicted in the following diagram:

Figure 1: Workflow for Genfatinib-d3 Extraction from Human Plasma.

Detailed Protocol: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of Genfatinib-d3 from a 100 µL aliquot of human plasma.

-

Sample Preparation:

-

Thaw frozen human plasma samples to room temperature.

-

Vortex the plasma samples for 10 seconds to ensure homogeneity.

-

Pipette 100 µL of each plasma sample (including calibration standards, quality control samples, and unknown samples) into a clean 1.5 mL microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add 10 µL of the Genfatinib-d3 internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube.

-

Vortex each tube for 10 seconds. The early addition of the internal standard is crucial to account for variability throughout the entire extraction process.[9]

-

-

Protein Precipitation and Extraction:

-

Add 500 µL of tert-butyl methyl ether to each tube.

-

Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of the analyte and IS to the organic phase.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will result in the separation of the organic and aqueous layers and the precipitation of plasma proteins.

-

-

Isolation of the Organic Layer:

-

Carefully transfer the upper organic layer (approximately 450 µL) to a new clean 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet and the lower aqueous layer.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the sample and removes the extraction solvent which may not be compatible with the LC mobile phase.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution of the analyte and internal standard.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a validated LC-MS/MS method. The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of Genfatinib and IS from matrix components |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Genfatinib: [M+H]+ → fragment ionGenfatinib-d3: [M+H]+ → fragment ion |

| Source Temperature | 550°C |

Method Validation Summary

A full validation of the bioanalytical method should be performed in accordance with FDA and EMA guidelines.[2][3][4][5][10][11][12][13][14] The validation should assess the following parameters:

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision | CV ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Analyte stable under various storage and processing conditions |

Discussion

The presented liquid-liquid extraction protocol offers a simple, robust, and high-throughput method for the quantification of Genfatinib-d3 in human plasma. The use of tert-butyl methyl ether as the extraction solvent provides a clean extract with high recovery for Genfatinib and its deuterated internal standard. The single-step extraction and evaporation process is amenable to automation, further increasing sample throughput.

The inclusion of Genfatinib-d3 as an internal standard is a critical component of this protocol, ensuring the reliability of the quantitative data by correcting for potential sample-to-sample variations in extraction efficiency and matrix-induced ionization suppression or enhancement.[6][7][8][9]

It is imperative that this protocol is fully validated in the end-user's laboratory to demonstrate its suitability for the intended application.[5] The validation data will provide the necessary evidence of the method's accuracy, precision, and reliability for use in clinical and research settings.

References

-

Simultaneous quantification of erlotinib, gefitinib, and imatinib in human plasma by liquid chromatography tandem mass spectrometry. PubMed. Available from: [Link]

-

LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma. PMC - NIH. Available from: [Link]

-

Quantitative determination of icotinib in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry. PubMed. Available from: [Link]

-

Solid phase extraction and high-performance liquid chromatographic determination of lazertinib in human plasma. ResearchGate. Available from: [Link]

-

Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers. Available from: [Link]

-

Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. Available from: [Link]

-

A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma. Available from: [Link]

-

Solid phase extraction – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

-

Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Available from: [Link]

-

A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PubMed. Available from: [Link]

-

Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration. MDPI. Available from: [Link]

-

Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

-

Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

-

Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available from: [Link]

-